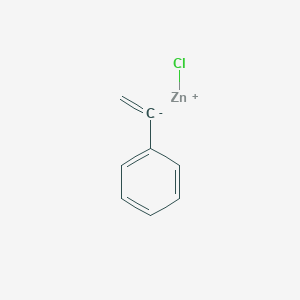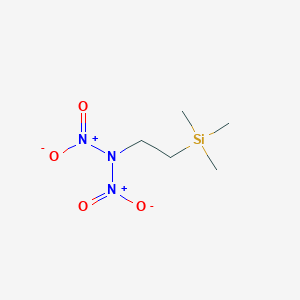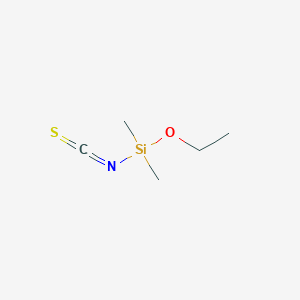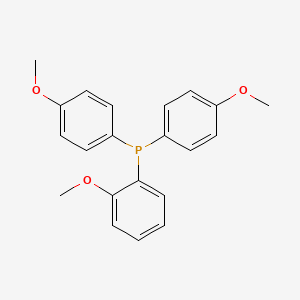
2,2'-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is a chemical compound that belongs to the family of benzoselenadiazoles. This compound is characterized by the presence of selenium and nitrogen atoms within its molecular structure, which imparts unique chemical properties. Benzoselenadiazoles are known for their applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile typically involves the reaction of 2,1,3-benzoselenadiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,1,3-Benzoselenadiazole: A parent compound with similar structural features but without the propanedinitrile groups.
2,1,3-Benzothiadiazole: Contains sulfur instead of selenium, exhibiting different chemical properties.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium, used in similar applications but with distinct reactivity.
Uniqueness
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is unique due to the presence of selenium, which imparts distinct electronic and redox properties. This makes it particularly valuable in applications requiring specific electronic characteristics and oxidative stability.
Eigenschaften
| 127445-84-5 | |
Molekularformel |
C12H4N6Se |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
2-[4-(dicyanomethylidene)-1,3-dihydro-2,1,3-benzoselenadiazol-7-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H4N6Se/c13-3-7(4-14)9-1-2-10(8(5-15)6-16)12-11(9)17-19-18-12/h1-2,17-18H |
InChI-Schlüssel |
UPZSDDYGSLZCCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C#N)C#N)C2=C(C1=C(C#N)C#N)N[Se]N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)





